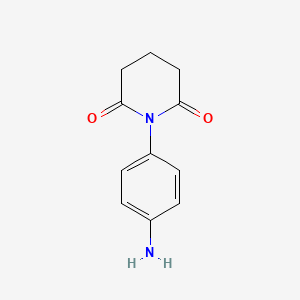

1-(4-Aminophenyl)piperidine-2,6-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminophenyl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-8-4-6-9(7-5-8)13-10(14)2-1-3-11(13)15/h4-7H,1-3,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREGJVIGNZMJOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Aminophenyl Piperidine 2,6 Dione and Analogues

Retrosynthetic Approaches to the 1-(4-Aminophenyl)piperidine-2,6-dione Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, two primary retrosynthetic disconnections are considered logical.

The most straightforward disconnection is at the C-N bond between the piperidine-2,6-dione (also known as the glutarimide) ring and the aminophenyl moiety. This approach simplifies the target molecule into two key synthons: a piperidine-2,6-dione anion and a 4-nitrophenyl cation equivalent, as the nitro group can be readily reduced to an amine in a late-stage synthetic step. The corresponding synthetic equivalents would be piperidine-2,6-dione and an activated 4-nitrohalobenzene, which could be coupled via nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction.

A second approach involves disconnecting the two amide bonds within the piperidine-2,6-dione ring. This pathway leads back to glutaric acid or its derivatives (like glutaric anhydride) and 4-aminoaniline (p-phenylenediamine). The forward synthesis would then involve a condensation and cyclization reaction between these two components, typically at high temperatures.

Direct Cyclization and Condensation Reactions for N-Arylation of Piperidine-2,6-diones

The formation of the N-aryl bond is a critical step in synthesizing the target compound. This can be achieved either by arylating a pre-formed piperidine-2,6-dione ring or by constructing the ring with the N-aryl group already incorporated.

Direct N-arylation of piperidine (B6355638) often utilizes transition-metal-catalyzed C-H activation, but this is less common for piperidine-2,6-diones. nih.govcore.ac.uk More conventional methods involve condensation reactions. For instance, piperidine-2,6-dione can be coupled with an aryl halide, such as 1-fluoro-4-nitrobenzene, under basic conditions. The subsequent reduction of the nitro group yields the desired aminophenyl product.

Alternatively, multicomponent reactions provide an efficient route to highly substituted piperidines in a single step. whiterose.ac.uknih.govmdpi.com A powerful strategy for forming the piperidine-2,6-dione ring itself is through a Michael addition followed by an intramolecular cyclization (imidation). researchgate.net In this approach, an appropriate aniline (B41778) derivative, such as p-aminoacetanilide, is reacted with an α,β-unsaturated ester like methyl acrylate. The resulting Michael adduct can then undergo intramolecular cyclization to form the desired piperidine-2,6-dione scaffold, with the protected amino group in place for later deprotection.

A recently developed method under transition-metal-free conditions involves the reaction of α-aryl ketones with acrylamide, promoted by potassium tert-butoxide (KOtBu). This Michael addition/intramolecular imidation cascade delivers a range of piperidine-2,6-diones in moderate to good yields. researchgate.net

Functionalization of the Aminophenyl Moiety on the Piperidine-2,6-dione Scaffold

Once the this compound scaffold is assembled, the primary amino group on the phenyl ring serves as a versatile handle for further functionalization. This allows for the synthesis of a diverse library of analogues. Standard aniline chemistry can be applied to modify this moiety.

Acylation/Sulfonylation: The amino group can be readily acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form various amides and sulfonamides.

Alkylation: Reductive amination or direct alkylation can introduce alkyl substituents onto the nitrogen atom.

Diazotization: The amino group can be converted into a diazonium salt, which is a key intermediate for introducing a wide array of substituents onto the aromatic ring via Sandmeyer or related reactions. This allows for the installation of halides, cyano, hydroxyl, and other functional groups.

Electrophilic Aromatic Substitution: The amino group is a strong activating group and directs electrophiles to the ortho positions (positions 3 and 5 of the phenyl ring). This enables reactions such as halogenation, nitration, or Friedel-Crafts reactions on the aminophenyl ring, further diversifying the molecular structure.

These functionalization strategies are crucial for exploring the structure-activity relationships of analogues in drug discovery programs. nih.govnih.gov

Stereoselective Synthesis Strategies for Chiral Derivatives

The introduction of chirality into the piperidine-2,6-dione scaffold is of significant interest, as stereochemistry often plays a critical role in biological activity. Asymmetric synthesis can be employed to create enantiomerically pure or enriched derivatives, typically by introducing substituents at the C3 or C4 positions of the piperidine ring.

Several strategies have been developed for the asymmetric synthesis of substituted piperidines, which can be adapted for piperidine-2,6-dione systems:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids like glutamic acid, to construct the chiral piperidine-2,6-dione ring.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed.

Asymmetric Catalysis: Chiral catalysts, including metal complexes with chiral ligands or organocatalysts, can catalyze reactions to produce a chiral product with high enantioselectivity. rsc.org Rhodium-catalyzed C-H insertion and cyclopropanation have been used for site-selective and stereoselective functionalization of piperidines. nih.govresearchgate.net

Chemo-enzymatic Methods: Enzymes can be used to perform highly stereoselective transformations. A one-pot amine oxidase/ene imine reductase cascade has been developed for the asymmetric dearomatization of activated pyridines to yield stereo-defined piperidines. nih.gov

These methods allow for precise control over the three-dimensional structure of the molecule, enabling the synthesis of specific stereoisomers for biological evaluation.

Development of Novel and Efficient Synthetic Pathways for Piperidinediones

One significant advancement is the development of a practical, scalable synthesis of substituted piperidine-2,6-diones under transition-metal-free conditions. This method, based on a KOtBu-promoted reaction of ketones with acrylamides, is operationally simple and shows excellent functional group tolerance. The protocol has been successfully scaled up to the kilogram level. researchgate.net

Multi-component reactions (MCRs) represent another highly efficient approach. A five-component condensation reaction has been developed for the pot, atom, and step economic (PASE) synthesis of highly functionalized piperidines. whiterose.ac.uk Such strategies minimize waste and purification steps by combining several reactants in a single operation.

The following table summarizes and compares various synthetic approaches to the piperidinedione core.

| Method | Key Features | Typical Conditions | Advantages | Reference(s) |

| Michael Addition / Imidation | Transition-metal-free, scalable | Ketone, Acrylamide, KOtBu, DMF | High yields, operational simplicity, broad scope | researchgate.net |

| Five-Component Condensation | Pot, Atom, and Step Economic (PASE) | Aldehyde, Amine, β-ketoester | High efficiency, rapid assembly of complexity | whiterose.ac.uk |

| Gold-Catalyzed Annulation | Direct assembly from N-allenamides | Gold catalyst | Access to complex bridged systems | ajchem-a.com |

| Radical-Mediated Cyclization | Intramolecular cyclization of amino-aldehydes | Cobalt(II) catalyst | Good yields for various piperidines | mdpi.comnih.gov |

| Chemo-enzymatic Dearomatization | Amine oxidase/ene imine reductase cascade | Biocatalysts, one-pot reaction | High stereoselectivity, sustainable | nih.gov |

These innovative pathways provide powerful tools for the synthesis of this compound and its analogues, facilitating further research and development in medicinal chemistry.

Structure Activity Relationship Sar Investigations of 1 4 Aminophenyl Piperidine 2,6 Dione Derivatives

Influence of N-Substitution on Piperidine-2,6-dione Bioactivity

The substitution pattern at the nitrogen atom of the piperidine-2,6-dione (or glutarimide) ring plays a pivotal role in modulating the biological activity and selectivity of these compounds. While the parent structure is 1-(4-aminophenyl)piperidine-2,6-dione, research into related analogs, such as aminoglutethimide (B1683760) derivatives where the ethyl group at C3 is replaced by hydrogen, provides valuable insights.

Initial studies on aminoglutethimide analogs revealed that the location of the basic amino group is critical. Relocating the free amino group from the 4-position of the phenyl ring to the nitrogen atom of the piperidinedione ring was found to enhance inhibition of the cholesterol side-chain cleavage enzyme (CSCC), also known as desmolase. nih.gov However, this modification is not optimal for the inhibition of aromatase, suggesting that N-substitution can be a tool to alter enzyme selectivity. nih.gov

Further investigations into a homologous series of 1-n-alkyl derivatives of aminoglutethimide demonstrated a clear relationship between the length of the alkyl chain and inhibitory activity against both aromatase and desmolase. Activity against desmolase significantly decreased when moving from the parent drug to the n-propyl derivative, but increased again with longer chains. nih.gov Conversely, aromatase inhibition was weakest for methyl and ethyl derivatives but peaked with hexyl and octyl analogs. nih.gov The n-propyl derivative showed the best selectivity for aromatase over desmolase, highlighting that even subtle changes in N-substitution can fine-tune the biological profile. nih.gov

| Compound/Modification | Target Enzyme | Activity/Potency | Selectivity Ratio (IC50 Desmolase / IC50 Aromatase) |

| Aminoglutethimide Analog | Desmolase | IC50 = 30 µM | |

| 1-n-Propyl Derivative | Desmolase | IC50 = 220 µM | 44 |

| 1-Methyl/Ethyl Derivatives | Aromatase | Least Active | |

| 1-Hexyl/Octyl Derivatives | Aromatase | Most Active (IC50 = 1.6 µM) |

Impact of Aromatic Ring Substitutions on the 4-Aminophenyl Moiety

Substitutions on the N-linked aromatic ring are a critical determinant of bioactivity. For aromatase inhibitors based on the aminoglutethimide scaffold, a free amino or other basic group at the 4-position of the phenyl ring is considered optimal for competitive antagonism. nih.gov This is underscored by the finding that major metabolites of aminoglutethimide, where the 4-amino group is acetylated or otherwise conjugated, exhibit significantly reduced or no inhibitory effect on aromatase. nih.gov The basicity of this group is key, as it is believed to interact with the iron center of the cytochrome P-450 heme enzyme. nih.gov Replacing the aminophenyl group with a more strongly basic 4-pyridyl moiety can yield a selective aromatase inhibitor. nih.gov

In the context of thalidomide (B1683933) analogs, which feature a more complex N-phthalimido group instead of an N-aminophenyl group, substitutions on this aromatic system dramatically influence activity. Although structurally different from a simple aminophenyl ring, the principles of substitution are informative. Adding an amino group at the 4-position of the phthaloyl ring in thalidomide and its analog EM-12 resulted in a much more potent inhibition of Tumor Necrosis Factor-alpha (TNF-α). encyclopedia.pubnih.gov This suggests that the position of substituents is crucial, with the 4-amino group being directly opposite a carbonyl group on the isoindolinone ring system for maximal potency. encyclopedia.pub

| Parent Scaffold | Aromatic Ring Substitution | Biological Effect |

| Aminoglutethimide | 4-Amino group (unsubstituted) | Optimal aromatase inhibition nih.gov |

| Aminoglutethimide | 4-Acetamido group (metabolite) | Low to no aromatase inhibition nih.gov |

| Thalidomide | 4-Amino group on phthaloyl ring | Potent TNF-α inhibition encyclopedia.pubnih.gov |

| Thalidomide | No substitution | Baseline TNF-α inhibition |

Modifications to the Piperidine-2,6-dione Ring System

The piperidine-2,6-dione (glutarimide) ring is a central feature of these molecules and is essential for their interaction with biological targets like the E3 ligase substrate receptor Cereblon (CRBN). researchgate.net However, its structure can be modified to alter activity and selectivity.

SAR studies have shown that the six-membered piperidine-2,6-dione ring is not always essential for certain activities. For instance, replacing it with a five-membered pyrrolidine-2,5-dione ring in some 4'-aminophenyl derivatives can maintain potent aromatase inhibition while reducing the inhibitory effect on CSCC, thereby increasing selectivity. nih.gov This indicates that the ring size can be modulated to achieve a more targeted pharmacological profile.

Furthermore, substitution directly on the piperidine-2,6-dione ring can significantly enhance potency. The synthesis of 5'-substituted thalidomide analogs, where an additional aromatic substituent was introduced onto the glutarimide (B196013) ring, led to compounds that were more active than the parent thalidomide in inhibiting TNF-α release. nih.gov More recent studies on immunomodulatory drugs have revealed that even subtle stereochemical modifications on the glutarimide moiety, or on groups attached to it, can cause profound and sometimes unpredictable changes in degradation selectivity for different protein substrates. nih.gov

| Modification | Example Compound Class | Effect on Bioactivity |

| Ring Contraction | 4'-Aminophenyl pyrrolidine-2,5-diones | Potent and selective aromatase inhibition nih.gov |

| Ring Substitution | 5'-Aryl-thalidomide analogs | Increased TNF-α inhibition compared to thalidomide nih.gov |

| Stereochemical Changes | Stereoisomers of glutarimide derivatives | Divergent neosubstrate selectivity for CRBN nih.gov |

Conformational Flexibility and its Contribution to Molecular Recognition

The three-dimensional conformation of this compound derivatives is a key factor in their ability to bind to target proteins. The relative orientation of the aromatic ring and the piperidine-2,6-dione ring, governed by the rotational freedom around the N-C bond, can be critical for molecular recognition.

Research on thalidomide analogs with anti-microtubule activity has demonstrated the importance of a fixed conformation. In one series of analogs, the introduction of bulky di-isopropyl groups onto the N-phenyl ring resulted in a rigid conformation where the isoindole and phenyl rings were forced into a perpendicular orientation. nih.gov This specific, sterically-enforced conformation was found to be essential for their taxol-like anti-microtubule activity. nih.gov

Similarly, a "conformational restriction" strategy has been successfully employed in the design of other piperidine-based drugs. By systematically exploring the SAR of a lead compound, researchers were able to develop potent Akt inhibitors by creating 3,4,6-trisubstituted piperidine (B6355638) derivatives with reduced flexibility and an optimized shape for the target's binding pocket. nih.gov The synthesis of conformationally restricted nucleoside mimics based on a piperidine scaffold further reinforces the principle that limiting conformational freedom can enhance binding affinity and biological activity by pre-organizing the molecule into its bioactive shape. nih.gov

Comparative SAR with Other Aminophenylpiperidinedione Isomers

The isomeric positioning of key functional groups on the 1-(aminophenyl)piperidine-2,6-dione scaffold has a profound impact on biological activity. Comparing isomers provides clear evidence for the specific structural requirements of the molecular target.

As previously noted, the position of the amino group is paramount. While the 4-aminophenyl isomer is optimal for aromatase inhibition, relocating this group to the piperidinedione nitrogen shifts the activity profile towards CSCC inhibition. nih.gov This highlights a distinct SAR for different enzyme targets based on the location of a single functional group.

The importance of substituent position on the aromatic ring is also evident in thalidomide analogs. An amino group substitution at the C4 position of the phthaloyl ring leads to potent TNF-α inhibition. encyclopedia.pub This implies that other positional isomers (e.g., substitution at C5) are less active, demonstrating a strict regiochemical requirement for this activity. Furthermore, the comparison between six-membered piperidine-2,6-diones and five-membered pyrrolidine-2,5-diones shows that even the isomerism of the heterocyclic ring system itself can be exploited to fine-tune selectivity. nih.gov The pyrrolidinedione analogs proved to be more selective aromatase inhibitors, indicating a preference by the target enzyme for the smaller ring system. nih.gov

| Isomeric Variation | Comparison | SAR Finding |

| Amino Group Position | 4-Aminophenyl vs. N-Amino-piperidinedione | 4-Amino is optimal for aromatase inhibition; N-Amino enhances CSCC inhibition nih.gov |

| Aromatic Substitution | 4-Amino-phthalimido vs. other positional isomers | 4-Amino substitution is significantly more potent for TNF-α inhibition encyclopedia.pub |

| Heterocyclic Ring Size | Piperidine-2,6-dione vs. Pyrrolidine-2,5-dione | Pyrrolidine-2,5-dione analogs show greater selectivity for aromatase over CSCC nih.gov |

Mechanistic Studies of Molecular Interactions Involving 1 4 Aminophenyl Piperidine 2,6 Dione

Identification and Characterization of Biological Targets

The primary biological target identified for scaffolds containing the piperidine-2,6-dione moiety is Cereblon (CRBN) . google.comnih.gov CRBN functions as a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). google.com The binding of ligands to Cereblon can modulate the substrate specificity of this E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. This mechanism contrasts sharply with that of its structural isomer, aminoglutethimide (B1683760) (3-(4-aminophenyl)-3-ethyl-piperidine-2,6-dione), where the aminophenyl group is at the C3 position. Aminoglutethimide is a well-known inhibitor of cytochrome P450 enzymes, primarily Aromatase (CYP19A1) and cholesterol side-chain cleavage enzyme (P450scc), thereby blocking steroid synthesis. nih.govwikipedia.orgdrugbank.com

The relocation of the aminophenyl group from the carbon at position 3 to the nitrogen at position 1 fundamentally shifts the molecule's biological target from steroidogenic enzymes to the protein degradation machinery. Structure-activity relationship studies have shown that substitution on the piperidinedione ring nitrogen can be critical for specific interactions within the Cereblon binding pocket. nih.gov Derivatives of 1-(4-aminophenyl)piperidine-2,6-dione are explicitly designed to act as Cereblon ligands, which can then be used as immunomodulatory agents or as components of bifunctional PROTAC molecules for targeted protein degradation. google.comumich.edu

Analysis of Ligand-Receptor Binding Modes

The interaction between the piperidine-2,6-dione (glutarimide) ring and Cereblon is structurally well-characterized. The glutarimide (B196013) moiety docks into a specific hydrophobic pocket on the surface of Cereblon, often referred to as the "tritryptophan pocket" due to the presence of three key tryptophan residues (Trp380, Trp386, and Trp400 in human CRBN).

The binding is stabilized by a network of specific hydrogen bonds. The imide hydrogen of the glutarimide ring forms a crucial hydrogen bond with the backbone carbonyl of a histidine residue (His378), while one of the carbonyl oxygens of the glutarimide ring forms a hydrogen bond with the side chain of a tryptophan residue (Trp380). These interactions anchor the molecule in the binding pocket, leaving the substituent at the nitrogen atom—in this case, the 4-aminophenyl group—exposed on the protein surface. nih.gov This exposed moiety is critical for the subsequent recruitment of other proteins (neo-substrates) to the ligase complex.

| Interacting Ligand Moiety | Cereblon Residue | Type of Interaction |

| Glutarimide Imide (N-H) | His378 (backbone C=O) | Hydrogen Bond |

| Glutarimide Carbonyl (C=O) | Trp380 (side chain N-H) | Hydrogen Bond |

| Glutarimide Ring | Trp380, Trp386, Trp400 | Hydrophobic Interactions |

| N-Aryl Substituent | Solvent / Neo-substrate | Surface Exposure |

Elucidation of Enzyme Inhibition Mechanisms

Rather than direct enzyme inhibition in the classical sense, this compound and its derivatives function by modulating the enzymatic activity of the CRL4^CRBN^ E3 ubiquitin ligase complex. google.com E3 ligases are enzymes that catalyze the final step of the ubiquitination cascade: the transfer of ubiquitin from an E2 conjugating enzyme to a lysine (B10760008) residue on a substrate protein. The binding of a piperidine-2,6-dione-based ligand to Cereblon acts as a "molecular glue," creating a novel protein-protein interface between Cereblon and a "neo-substrate"—a protein that would not normally be recognized by this E3 ligase. nih.govnih.gov

This induced proximity triggers the enzymatic machinery of the ligase to polyubiquitinate the neo-substrate. This chain of ubiquitin molecules serves as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the tagged protein. Therefore, the compound does not inhibit the ligase but rather co-opts its enzymatic function to eliminate specific target proteins. This mechanism is distinct from the competitive inhibition of cytochrome P450 enzymes seen with aminoglutethimide, which involves the 4-amino group of the ligand binding to the iron center of the enzyme's heme group, preventing the necessary reduction step for substrate oxygenation. nih.govdrugbank.com

Modulation of Cellular Pathways by this compound Derivatives

By inducing the degradation of specific proteins, derivatives based on the this compound scaffold can profoundly modulate cellular pathways controlled by those target proteins. The specific pathways affected depend on the neo-substrate that is recruited to the CRL4^CRBN^ complex. This recruitment is determined by the chemical nature of the group attached to the glutarimide ring.

Well-studied examples from related Cereblon-binding molecules demonstrate the power of this approach:

Degradation of Ikaros (IKZF1) and Aiolos (IKZF3): Lenalidomide (B1683929) and pomalidomide (B1683931), which feature the glutarimide core, induce the degradation of these key lymphoid transcription factors. nih.gov The elimination of IKZF1 and IKZF3 is crucial for the anti-proliferative effects observed in multiple myeloma cells. nih.gov

Degradation of Casein Kinase 1α (CK1α): Certain derivatives can recruit CK1α to the complex, leading to its degradation. This has therapeutic implications in myelodysplastic syndromes. nih.gov

Degradation of GSPT1: The compound CC-885 induces the degradation of the translation termination factor GSPT1, exhibiting potent anti-cancer activity. nih.gov

By modifying the N-aryl substituent of the piperidine-2,6-dione scaffold, it is possible to design new derivatives that target different proteins for degradation, thereby modulating a wide array of cellular signaling and survival pathways.

| Degraded Protein (Neo-substrate) | Key Cellular Pathway Modulated | Therapeutic Context |

| IKZF1 / IKZF3 | B-cell development and survival | Multiple Myeloma |

| Casein Kinase 1α (CK1α) | Wnt signaling, cell cycle control | Myelodysplastic Syndrome |

| GSPT1 | mRNA translation termination | Cancer |

Investigation of Protein Degradation Mechanisms Mediated by Piperidinedione Scaffolds

The piperidine-2,6-dione scaffold is a cornerstone of two major strategies in targeted protein degradation: molecular glues and PROTACs.

Molecular Glues: As described above, compounds like this compound can act as molecular glues. nih.govnih.gov In this mechanism, the small molecule binds to the E3 ligase and induces a conformational change or presents a new surface that enhances the affinity for a neo-substrate protein. nih.gov This leads to the formation of a stable ternary complex (E3 ligase–molecule–target protein), which is a prerequisite for efficient ubiquitination and subsequent degradation of the target. core.ac.uk

Proteolysis Targeting Chimeras (PROTACs): The piperidine-2,6-dione moiety is widely used as the E3 ligase-binding ligand in the design of PROTACs. nih.govexplorationpub.com A PROTAC is a heterobifunctional molecule consisting of three parts:

A ligand that binds to the target protein of interest (POI).

A ligand that binds to an E3 ubiquitin ligase (e.g., a 1-(substituted)-piperidine-2,6-dione for Cereblon). medchemexpress.com

A chemical linker that connects the two ligands.

The PROTAC molecule does not act as a glue itself but rather physically brings the target protein into close proximity with the E3 ligase. core.ac.uk This proximity allows the ligase to ubiquitinate the target protein, marking it for proteasomal degradation. The this compound scaffold is an ideal building block for this purpose, with the amino group on the phenyl ring providing a convenient attachment point for a linker, which can then be connected to a ligand for a specific protein of interest. umich.edu

Preclinical Biological Evaluation of 1 4 Aminophenyl Piperidine 2,6 Dione Derivatives

In Vitro Screening Assays for Biological Activity

In vitro screening assays are the first step in determining the biological potential of newly synthesized derivatives. These tests are conducted in a controlled laboratory setting, using isolated cells, enzymes, or receptors to quickly assess a compound's activity and mechanism of action.

Cell-based functional assays utilize cell lines that mimic specific diseases to evaluate the physiological effects of the derivatives. These assays are crucial for understanding how a compound might behave in a complex biological system.

For instance, the anticancer potential of various piperidine-based derivatives has been assessed using a range of human cancer cell lines. In one study, novel piperidine-based benzamide (B126) derivatives were evaluated for their antiproliferative effects against lines such as MDA-MB-436 (breast cancer), CAPAN-1 (pancreatic cancer), and HCT116 (colon cancer). nih.gov The results showed that specific compounds demonstrated potent activity, effectively inhibiting cell growth with IC₅₀ values in the micromolar range. nih.gov Mechanistic studies further revealed that these compounds could inhibit colony formation, reduce cell migration, and induce apoptosis by modulating the expression of key proteins like Bax and Caspase-3 in HCT116 cells. nih.gov

Similarly, other research on 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives, which share structural similarities, showed strong inhibitory activity against human acute myeloid leukemia (AML) cell lines MOLM-13 and MV4-11. nih.gov These assays measure the concentration of the compound required to inhibit cell growth by 50% (IC₅₀), providing a quantitative measure of potency. nih.gov

Table 1: Antiproliferative Activity of Piperidine (B6355638) Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Compound 6a | MDA-MB-436 | Breast Cancer | 8.56 | nih.gov |

| Compound 15d | MDA-MB-436 | Breast Cancer | 6.99 | nih.gov |

| Compound C14 | MOLM-13 | Acute Myeloid Leukemia | 0.507 | nih.gov |

| Compound C14 | MV4-11 | Acute Myeloid Leukemia | 0.325 | nih.gov |

| Compound 13ad' | Caco-2 | Colorectal Adenocarcinoma | 0.63 | mdpi.com |

Biochemical assays are designed to measure the direct interaction between a compound and its molecular target, typically an enzyme. These assays are fundamental for confirming the mechanism of action and determining the inhibitory potency of the derivatives.

Derivatives of piperidine have been successfully evaluated as inhibitors of various enzymes. For example, certain novel piperidine-based benzamide derivatives were tested for their ability to inhibit Poly(ADP-ribose) polymerase-1 (PARP-1), an important enzyme in DNA repair. nih.gov These assays yielded IC₅₀ values in the nanomolar range, indicating high potency. nih.gov

In the context of tuberculosis research, piperidine derivatives were assessed as inhibitors of MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis. nih.gov The potency was measured as the concentration required to reduce the formation of the enzyme's product by 50%. nih.gov

Furthermore, other classes of piperidine derivatives have been investigated as inhibitors for urease and β-secretase (BACE-1), an enzyme implicated in Alzheimer's disease. frontiersin.orgnih.gov In urease inhibition studies, IC₅₀ values were determined and compared to a standard inhibitor, thiourea. frontiersin.org

Table 2: Enzyme Inhibitory Activity of Piperidine Derivatives

| Compound | Enzyme Target | IC₅₀ | Source |

|---|---|---|---|

| Compound 6a | PARP-1 | 8.33 nM | nih.gov |

| Compound 15d | PARP-1 | 12.02 nM | nih.gov |

| Novel Inhibitor 1 | MenA | 13 µM | nih.gov |

| Novel Inhibitor 2 | MenA | 22 µM | nih.gov |

| Compound 5b | Urease | 2.0 µM | frontiersin.org |

| Compound 7e | Urease | 2.24 µM | frontiersin.org |

These assays quantify the strength with which a compound binds to a specific receptor. Radioligand binding assays are commonly employed, where the derivative competes with a known radioactive ligand for binding to the target receptor. The affinity is typically expressed as the inhibition constant (Kᵢ).

Studies on piperidine and piperazine-based compounds have led to the discovery of potent ligands for the sigma receptor 1 (S1R). nih.gov The binding affinity of these compounds was determined through radioligand binding assays, with some derivatives showing Kᵢ values in the low nanomolar range, comparable to the reference compound haloperidol. nih.gov Further functional assays can determine whether the compound acts as an agonist or an antagonist at the receptor. nih.gov Research into 4-(2-aminoethyl)piperidine scaffolds also demonstrated high affinity for the σ1 receptor and selectivity over the σ2 subtype. nih.gov

Table 3: Receptor Binding Affinity of Piperidine Derivatives

| Compound | Receptor Target | Binding Affinity (Kᵢ) | Source |

|---|---|---|---|

| Compound 1 | Sigma 1 (S1R) | 3.2 nM | nih.gov |

| Haloperidol (Reference) | Sigma 1 (S1R) | 2.5 nM | nih.gov |

In Vivo Efficacy Studies in Relevant Animal Models

Following promising in vitro results, lead compounds are advanced to in vivo studies using animal models that replicate aspects of human diseases. These studies are essential for evaluating a compound's efficacy and pharmacokinetic profile in a whole-organism setting.

The therapeutic potential of 1-(4-aminophenyl)piperidine-2,6-dione derivatives is assessed in animal models relevant to the targeted disease. For anticancer drug candidates, this often involves xenograft models where human tumor cells are implanted into immunocompromised mice. The efficacy of a compound, such as derivative 15d, can be evaluated by its ability to inhibit tumor growth when used in combination with other cytotoxic agents. nih.gov

In the field of infectious diseases, the efficacy of MenA inhibitors was tested in vivo, where combination therapy led to nearly complete sterilization of M. tuberculosis within two weeks. nih.gov For neurodegenerative diseases, cognition-enhancing properties of 4-aminopiperidine (B84694) analogues were successfully demonstrated in a mouse passive avoidance test, a model for assessing memory and learning. nih.gov One compound was found to be active at a very low concentration, highlighting its potential for treating cognitive deficits. nih.gov

For example, PK studies of the anthelminthic drug oxfendazole (B1322) in rats revealed a half-life of approximately 2.5 hours and showed that the compound distributed to extravascular tissues and was eliminated relatively quickly. nih.gov Such studies can also reveal sex-dependent differences in systemic exposure and elimination times. nih.gov

Table 4: Representative Pharmacokinetic Parameters in Rats

| Compound | Parameter | Value | Source |

|---|---|---|---|

| Oxfendazole | Half-life (T½) | ~2.5 hours | nih.gov |

| CP-945,598 | Time to Max. Concentration (Tₘₐₓ) | 6 hours | nih.gov |

Assessment of Selectivity Profiles Across Multiple Biological Targets

The preclinical evaluation of this compound derivatives has placed significant emphasis on defining their selectivity profiles. A crucial aspect of developing a therapeutic agent is ensuring it preferentially interacts with its intended biological target over other related proteins or enzymes, thereby minimizing the potential for off-target effects. For derivatives of this particular chemical scaffold, a primary focus of selectivity assessment has been to distinguish between the inhibition of aromatase (CYP19A1) and other cytochrome P450 enzymes involved in steroidogenesis, most notably the cholesterol side-chain cleavage enzyme (P450scc, also known as desmolase).

Distinguishing Aromatase Inhibition from Desmolase Activity

The parent compound, aminoglutethimide (B1683760) [3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione], is a non-selective inhibitor of steroidogenesis. While it is a potent inhibitor of aromatase, it also significantly inhibits desmolase, the enzyme responsible for the initial step in steroid hormone production. This lack of selectivity can lead to a broad suppression of adrenal steroids. Consequently, research has been directed towards synthesizing analogs with improved selectivity for aromatase.

One successful strategy involved replacing the 4-aminophenyl group with a 4-pyridyl moiety. The resulting compound, 3-ethyl-3-(4-pyridyl)-piperidine-2,6-dione, proved to be a strong competitive inhibitor of aromatase while being non-inhibitory toward desmolase. nih.govnih.gov This modification demonstrated that the basicity and electronic properties of the aromatic ring system are critical determinants of selectivity. The 4-pyridyl analog exhibits a high affinity for aromatase, binding to the cytochrome P-450 heme iron, but lacks the structural features required for effective inhibition of desmolase. nih.govnih.gov

Further modifications at the 3-position of the piperidine-2,6-dione ring have yielded compounds with even greater potency and selectivity. For instance, substituting the 3-ethyl group with larger cycloalkyl groups has been shown to enhance aromatase inhibition while reducing activity against desmolase. nih.gov Specifically, the (+)-enantiomer of 3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dione (B56702) was found to be a significantly more potent aromatase inhibitor than aminoglutethimide and displayed markedly reduced inhibition of desmolase. nih.gov

The following table summarizes the inhibitory activities of selected this compound derivatives against aromatase and desmolase, illustrating the impact of structural modifications on selectivity.

| Compound Name | Modification | Aromatase Inhibition (IC50/Ki) | Desmolase Inhibition | Selectivity Profile |

| Aminoglutethimide | 3-ethyl, 4-aminophenyl (Reference) | ~0.6-37 µM nih.govnih.gov | Inhibitory nih.gov | Non-selective; inhibits both aromatase and desmolase. nih.govnih.gov |

| 3-ethyl-3-(4-pyridyl)-piperidine-2,6-dione | 3-ethyl, 4-pyridyl | Ki = 1.1 µM nih.govnih.gov | Non-inhibitory nih.govnih.gov | Selective for aromatase over desmolase. nih.govnih.gov |

| 3-(4-aminophenyl)-3-cyclopentylpiperidine-2,6-dione | 3-cyclopentyl, 4-aminophenyl | IC50 = 1.2 µM nih.gov | Reduced nih.gov | More potent and selective for aromatase compared to aminoglutethimide. nih.gov |

| (+)-3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dione | 3-cyclohexyl, 4-aminophenyl ((+)-enantiomer) | IC50 = 0.3 µM nih.gov | Strongly reduced nih.gov | Highly potent and selective inhibitor of aromatase. nih.gov |

| 3-octyl-3-(4-pyridyl)-piperidine-2,6-dione | 3-octyl, 4-pyridyl | Ki = 0.09 µM nih.gov | Not specified | Demonstrates that 3-alkyl chain length enhances aromatase inhibitory potency. nih.gov |

This table is interactive. Users can sort columns to compare the properties of different compounds.

Selectivity Across Other Biological Targets

While the primary focus has been on aromatase versus desmolase, the selectivity of these compounds extends to other enzymes and receptors. For example, clinical studies with 3-ethyl-3-(4-pyridyl)-piperidine-2,6-dione (pyridoglutethimide) in postmenopausal women showed a significant suppression of plasma estradiol (B170435) levels (a marker of aromatase inhibition) without significantly affecting serum levels of cortisol, aldosterone (B195564), luteinising hormone, or follicle-stimulating hormone. nih.gov This provides in vivo evidence of its selectivity for aromatase over other enzymes in the adrenal steroidogenic pathway, such as those responsible for cortisol and aldosterone production. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking for Predicted Binding Affinities and Orientations

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. amazonaws.comresearchgate.net This technique is instrumental in understanding the interactions that govern molecular recognition and in estimating the binding affinity of potential drug candidates. researchgate.net For derivatives of the piperidine-2,6-dione scaffold, docking studies have been successfully employed to elucidate binding modes and affinities for various biological targets.

In studies involving novel 4-phenylpiperidine-2,6-dione (B1266656) derivatives as ligands for α1-adrenergic receptor (α1-AR) subtypes, molecular docking has been used to predict how these compounds fit into the receptor's binding pocket. nih.gov These studies revealed that derivatives with a butyl connecting chain between the piperidine-2,6-dione and a phenylpiperazinyl moiety exhibited the highest affinity. nih.gov For example, specific compounds showed affinities in the nanomolar range, with one of the most potent compounds displaying a pKi value of 8.74 for the α1A-AR subtype. nih.govresearchgate.net

The process involves preparing the protein and ligand structures, defining a binding site (often identified from a co-crystallized ligand), and then using a scoring function to rank the different poses based on their predicted binding energy. amazonaws.comnih.gov Visualization tools are then used to analyze the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site residues of the protein. amazonaws.comugm.ac.id Such analyses have been performed on various piperidine (B6355638) derivatives against targets like the main protease of SARS-CoV-2 and influenza A virus receptors. researchgate.netnih.govresearchgate.net

Table 1: Predicted Binding Affinities of Piperidine Derivatives from Docking Studies

| Compound Class | Target Protein | Predicted Binding Affinity (Example) | Key Interactions Noted |

|---|---|---|---|

| 4-Phenylpiperidine-2,6-dione derivatives | α1A-Adrenergic Receptor | pKi = 8.74 | Interaction with key residues in the binding pocket. |

| (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine | SARS-CoV-2 Main Protease | Better binding energy than standard drugs. | Hydrogen bonding and stable interactions under dynamic conditions. nih.govresearchgate.net |

This table is interactive and can be sorted by column.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comchemmethod.com This approach is used to predict the activity of new, unsynthesized compounds and to understand the key molecular features responsible for their biological effects. mdpi.com The process involves calculating molecular descriptors (physicochemical, topological, electronic) and then using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model. chemmethod.comnih.govnih.gov

For piperidine-based compounds, QSAR models have been developed for various therapeutic targets. For instance, a study on biaryl piperidine MCH1 receptor antagonists successfully developed a linear QSAR model using MLR to optimize their activity. nih.gov Similarly, for a series of α1-adrenoceptor antagonists, QSAR models rationalized the binding affinity by identifying key features for receptor binding, such as an electrostatic interaction involving a protonated amine function, complemented by polar, dispersive, and steric interactions. nih.gov The binding data from such studies can also be used to refine pharmacophoric models, which describe the essential 3D arrangement of functional groups required for activity. nih.govresearchgate.net

A typical QSAR study involves the following steps:

Data Collection: Assembling a dataset of compounds with known biological activities. frontiersin.org

Descriptor Calculation: Generating a wide range of molecular descriptors for each compound.

Model Building: Using statistical techniques to select the most relevant descriptors and create a predictive equation. nih.gov

Model Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation sets. nih.govnih.gov

The resulting models can guide the design of new analogues with potentially improved potency. nih.gov

Molecular Dynamics Simulations for Conformational Ensembles and Target Interactions

Molecular dynamics (MD) simulations provide detailed information about the behavior of molecules and their complexes over time. nih.gov This technique is used to study the conformational flexibility of ligands like 1-(4-Aminophenyl)piperidine-2,6-dione and to analyze the stability of their interactions with biological targets. researchgate.net

For piperidine-containing rings, conformational analysis is critical. Studies have shown that the piperidine ring typically adopts a chair conformation. nih.govnih.gov The orientation of substituents (axial vs. equatorial) can significantly impact the molecule's shape, properties, and biological activity. nih.gov For instance, in N-acylpiperidines, a pseudoallylic strain can force a 2-substituent into an axial orientation, which has implications for protein-ligand interactions. nih.gov MD simulations can explore the energy landscape of these different conformations and the transitions between them, providing a dynamic picture that complements the static view from molecular docking. nih.govresearchgate.net

When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking. nih.govresearchgate.net By simulating the complex in a solvated environment, researchers can observe whether the key interactions are maintained over time, providing stronger evidence for a specific binding mode. researchgate.net These simulations are valuable for understanding the elements that govern inhibitory effects and the dynamic nature of receptor-ligand recognition. nih.gov

De Novo Design and Virtual Screening for Novel Ligands

Virtual screening and de novo design are powerful computational strategies for identifying novel bioactive compounds. researchgate.net Virtual screening involves searching large databases of chemical compounds to find molecules that are likely to bind to a specific target. nih.gov This can be done using either ligand-based or structure-based approaches.

Ligand-based virtual screening often employs pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. nih.gov This model is then used as a 3D query to filter compound libraries. nih.gov

Structure-based virtual screening uses molecular docking to screen large libraries of compounds against the 3D structure of a target protein, ranking them based on their predicted binding affinity. amazonaws.comnih.gov

These techniques have been applied to discover novel inhibitors for various targets, including PD-1/PD-L1 and HPPD, by screening databases like ZINC and ChemDiv. nih.govmdpi.com The piperidine-2,6-dione scaffold serves as a valuable starting point or core structure in such screening campaigns due to its prevalence in bioactive molecules. researchgate.net

De novo design , on the other hand, involves computationally building novel molecules from scratch or by modifying existing ones to better fit the target's binding site. This can involve strategies like molecular hybridization, where fragments from different known ligands are combined to create a new molecule. researchgate.net

Prediction of Metabolic Transformations in Preclinical Systems

Predicting the metabolic fate of a drug candidate is a critical step in preclinical development. Computational methods can provide early insights into potential metabolic pathways and identify which enzymes are likely involved. For compounds containing a 4-aminopiperidine (B84694) moiety, studies have shown that metabolism by cytochrome P450 (CYP) enzymes is a major route of clearance. nih.gov

In silico studies, often combining molecular docking with quantum mechanics, can predict how these compounds interact with CYP enzymes. Research on 4-aminopiperidine drugs has indicated that CYP3A4 is frequently the major isoform responsible for their metabolism. nih.govnih.gov Docking studies have suggested that the 4-amino group can form a crucial hydrogen bond with active site residues (like Serine 119 in CYP3A4), positioning the piperidine ring for catalysis. nih.gov

Common metabolic transformations predicted and observed for piperidine-containing drugs include:

N-dealkylation: A primary metabolic pathway for many 4-aminopiperidine drugs. nih.gov

Hydroxylation: Can occur on the piperidine ring. nih.gov

Amide hydrolysis: If an amide group is present. nih.gov

These computational predictions help to anticipate the formation of metabolites, which may have their own pharmacological or toxicological profiles, guiding further experimental studies in preclinical systems. nih.govnih.gov

Advanced Analytical Methodologies for Research on 1 4 Aminophenyl Piperidine 2,6 Dione

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, TLC)

Chromatographic methods are indispensable for separating 1-(4-aminophenyl)piperidine-2,6-dione from reaction intermediates, byproducts, and degradants, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the purity assessment of piperidinedione derivatives. Reversed-phase HPLC (RP-HPLC) is typically the method of choice. For analogous compounds like 4-(4-Chlorophenyl)piperidine-2,6-dione, analyses are performed using columns such as a Newcrom R1 with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com The method's parameters, including column type, mobile phase composition, flow rate, and detector wavelength, are optimized to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurity peaks.

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring reaction progress and assessing fraction purity during purification. A suitable solvent system (mobile phase) is developed to achieve a clear separation between the target compound and other spots on a silica-coated plate, with visualization typically accomplished under UV light.

Table 1: Illustrative RP-HPLC Method for Purity Analysis of a Piperidinedione Analog

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Spectroscopic Characterization (NMR, Mass Spectrometry, IR) for Structural Elucidation

Spectroscopic techniques provide definitive evidence for the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the precise molecular structure.

¹H NMR would confirm the presence of all protons and their connectivity. Key expected signals include two distinct doublets in the aromatic region for the para-substituted aminophenyl group, signals for the methine proton and methylene (B1212753) protons on the piperidine-2,6-dione ring, and a broad singlet for the amine (-NH₂) protons.

¹³C NMR would identify all unique carbon atoms, including the two carbonyl carbons of the dione (B5365651) structure, the aromatic carbons, and the aliphatic carbons of the piperidine (B6355638) ring.

Mass Spectrometry (MS) determines the molecular weight and provides information on the compound's elemental composition and fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula (C₁₁H₁₂N₂O₂). The fragmentation pattern in MS/MS analysis would show characteristic losses, such as the cleavage of the piperidinedione ring, which helps to further confirm the structure.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum for this compound would be expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching for the aromatic and aliphatic groups, strong C=O stretching for the dione carbonyls, and C-N stretching bands.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Data Type | Predicted Observations |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~7.0-7.5 ppm (d, 2H, Ar-H); ~6.6-6.8 ppm (d, 2H, Ar-H); ~4.0-5.0 ppm (br s, 2H, -NH₂); ~2.5-3.0 ppm (m, 4H, piperidine -CH₂-); ~2.0-2.5 ppm (m, 1H, piperidine -CH-) |

| ¹³C NMR | Chemical Shift (δ) | ~170-175 ppm (C=O); ~145-150 ppm (Ar C-N); ~120-130 ppm (Ar C-H); ~115-120 ppm (Ar C-H); ~40-50 ppm (piperidine C); ~30-40 ppm (piperidine C) |

| HRMS | m/z [M+H]⁺ | Calculated for C₁₁H₁₃N₂O₂⁺: 205.0972 |

| IR | Wavenumber (cm⁻¹) | ~3400-3200 (N-H stretch); ~3100-3000 (Ar C-H stretch); ~2950-2850 (Aliphatic C-H stretch); ~1720-1680 (C=O stretch) |

Advanced Mass Spectrometry for Metabolite Identification in Preclinical Studies

In preclinical development, identifying the metabolic fate of a compound is crucial. Advanced mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS/MS), is the primary tool for identifying and quantifying metabolites in complex biological matrices like plasma, urine, and liver microsomes.

For this compound, several metabolic pathways can be hypothesized based on its chemical structure and known biotransformations of related compounds like aminoglutethimide (B1683760). nih.govnih.gov High-resolution mass spectrometers can detect the mass shifts corresponding to these metabolic reactions.

Plausible Metabolic Pathways:

N-acetylation: The primary aromatic amine is a likely site for acetylation, forming N-acetyl-1-(4-aminophenyl)piperidine-2,6-dione, a common route for arylamine metabolism. nih.gov

Aromatic Hydroxylation: Cytochrome P450 enzymes could hydroxylate the phenyl ring, typically at the positions ortho to the amino group.

Hydrolytic Ring Opening: The piperidinedione ring could undergo hydrolysis to form a dicarboxylic acid derivative.

Glucuronidation: The primary amine or a hydroxylated metabolite could be conjugated with glucuronic acid to facilitate excretion.

Table 3: Potential Metabolites of this compound and Corresponding Mass Shifts

| Metabolic Reaction | Structure of Moiety | Mass Shift from Parent Compound |

|---|---|---|

| N-acetylation | -NH-C(O)CH₃ | +42.01 Da |

| Hydroxylation | -OH | +15.99 Da |

| Hydrolysis | -COOH, -COOH | +18.01 Da |

| Glucuronidation | -C₆H₈O₆ | +176.03 Da |

X-ray Crystallography and Cryo-Electron Microscopy for Ligand-Target Complex Analysis

Determining the three-dimensional structure of a compound, both alone and in complex with its biological target, provides invaluable insight for structure-based drug design.

X-ray Crystallography is the gold standard for determining the atomic-level 3D structure of small molecules and their complexes with proteins. A single crystal of this compound would be grown and diffracted with X-rays. The resulting diffraction pattern allows for the calculation of the electron density map, revealing the precise arrangement of atoms, bond lengths, and bond angles. While specific crystallographic data for this compound is not available, data for related structures like 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone have been reported, providing insights into the crystal packing of similar aminophenyl-containing heterocyclic compounds. researchgate.net If this compound were to bind a protein target, co-crystallization would elucidate the specific binding mode, key interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the protein upon binding.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative to X-ray crystallography, especially for large, complex, or membrane-bound proteins that are difficult to crystallize. While less commonly used for small molecule-only analysis, Cryo-EM is revolutionary for visualizing ligand-target complexes. It would be particularly useful if this compound were found to bind to a large protein assembly, allowing for the direct visualization of its binding pocket and orientation within the target.

Future Perspectives and Emerging Research Avenues for 1 4 Aminophenyl Piperidine 2,6 Dione

Exploration of New Therapeutic Indications for Piperidine-2,6-dione Derivatives

While the initial therapeutic successes of piperidine-2,6-dione derivatives have been in oncology and immunology, their unique biological activities suggest a much broader range of potential applications. Researchers are actively investigating their efficacy in a variety of other disease contexts.

One significant area of exploration is in the treatment of hematological disorders. Novel substituted piperidine-2,6-dione derivatives are being developed for conditions like sickle cell disease and β-thalassemia. acs.orgacs.org The mechanism of action in this context involves the induction of fetal hemoglobin (HbF) expression, which can ameliorate the symptoms of these genetic blood disorders. acs.orgacs.org

Beyond blood disorders, the piperidine-2,6-dione scaffold is being investigated for its potential in treating a wide array of conditions. These include:

Antipsychotic applications: Novel derivatives are being synthesized and evaluated for their potential as multireceptor atypical antipsychotics, targeting dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

Antiparasitic and antiviral agents: The core structure is being explored for its activity against various pathogens. encyclopedia.pub

Neurological and inflammatory diseases: The anti-inflammatory properties of these compounds open up possibilities for treating neurodegenerative diseases and other chronic inflammatory conditions. encyclopedia.pub

Diabetes: Certain piperidine (B6355638) derivatives have shown potential as antidiabetic agents. mdpi.com

The versatility of the piperidine ring, a common feature in many pharmaceuticals, underscores the broad potential for developing new therapies across numerous disease areas, including cancer, Alzheimer's disease, and neuropathic pain. encyclopedia.pubresearchgate.net

Rational Design of Next-Generation Derivatives with Enhanced Profiles

A key focus of current research is the rational design of new 1-(4-aminophenyl)piperidine-2,6-dione derivatives with improved potency, selectivity, and pharmacokinetic properties. This involves a deep understanding of the structure-activity relationships (SAR) that govern the interaction of these molecules with their biological targets.

By systematically modifying the chemical structure of the parent compound, researchers can fine-tune its properties. For example, the synthesis of a series of piperidine-2,6-dione-piperazine derivatives has led to the identification of compounds with high affinity for specific dopamine and serotonin receptors, which are relevant for antipsychotic activity. nih.gov These efforts aim to create molecules that are more effective at lower doses and have fewer off-target effects.

Modern synthetic chemistry techniques are enabling the creation of diverse libraries of these compounds, allowing for a more thorough exploration of the chemical space around the core scaffold. nih.govmdpi.com This includes the development of enantioenriched 2-substituted piperidine derivatives, which can offer greater specificity and reduced side effects compared to racemic mixtures. researchgate.net

Application in Chemical Biology as Research Probes for Biological Pathways

High-quality chemical probes are invaluable tools for dissecting complex biological pathways. nih.gov this compound and its analogs are increasingly being used in this capacity to better understand the roles of their protein targets in health and disease. nih.gov

These molecules can be used to rapidly and reversibly inhibit specific proteins in cells or animal models, allowing researchers to study the temporal effects of target inhibition. nih.gov This is crucial for validating new drug targets and for understanding the intricate signaling networks that control cellular processes.

The development of "orthogonal" chemical probes, which have different chemical structures but target the same protein, helps to ensure that the observed biological effects are due to on-target activity and not off-target interactions. nih.gov The use of techniques like click chemistry allows for the functionalization of these probes, enabling researchers to visualize their distribution within cells and identify their binding partners. scispace.com

Integration of Artificial Intelligence and Machine Learning in Compound Discovery Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of piperidine-2,6-dione derivatives is no exception. nih.govmdpi.com These computational tools are being used to analyze vast datasets of chemical and biological information to identify promising new drug candidates more efficiently. nih.gov

AI and ML algorithms can:

Predict the biological activity of virtual compounds: This allows researchers to prioritize the synthesis of molecules that are most likely to be effective. nih.gov

Optimize molecular properties: Machine learning models can predict properties like solubility and toxicity, helping to design safer and more effective drugs. arxiv.org

Identify novel drug targets: By analyzing complex biological data, AI can help to identify new proteins that could be targeted by this class of compounds. nih.gov

This data-driven approach is shifting drug discovery from a trial-and-error process to a more rational and targeted endeavor, significantly reducing the time and cost associated with developing new medicines. nih.govresearchgate.net

Collaborative Research Frameworks and Interdisciplinary Approaches in Piperidinedione Chemistry

The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. The development of novel piperidine-2,6-dione derivatives benefits greatly from partnerships between academic research institutions, pharmaceutical companies, and specialized technology firms.

These collaborations bring together experts from diverse fields such as medicinal chemistry, molecular biology, pharmacology, and computational science. By sharing resources, knowledge, and expertise, these frameworks can accelerate the pace of discovery and translation of basic research into clinical applications. schrodinger.com

Initiatives that foster such collaborations, including public-private partnerships and open-source data sharing, are crucial for tackling the challenges of developing new therapies for complex diseases. This synergistic approach ensures that the most promising discoveries are advanced efficiently, ultimately benefiting patients in need of new treatment options.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.